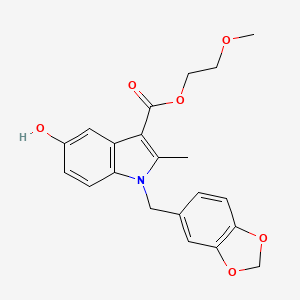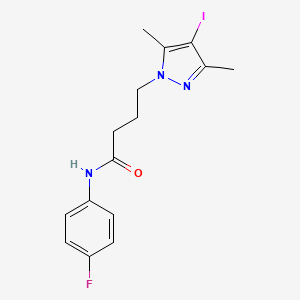![molecular formula C19H17N3O2 B4330456 6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4330456.png)
6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Descripción general
Descripción
6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one, also known as harmine, is a naturally occurring beta-carboline alkaloid found in several plant species. It has been traditionally used in shamanic rituals and has been associated with various medicinal properties. In recent years, harmine has gained significant attention in scientific research due to its potential therapeutic applications in several diseases.
Mecanismo De Acción
Harmine exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of several enzymes, including monoamine oxidase A (MAO-A) and protein kinase C (PKC), which are involved in the regulation of neurotransmitters and cell signaling pathways. Harmine has also been shown to modulate the activity of the serotonergic and dopaminergic systems, which are implicated in the regulation of mood and behavior.
Biochemical and Physiological Effects
Harmine has been shown to exhibit several biochemical and physiological effects in the body. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain. Harmine also increases the levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various cellular processes, including gene expression and metabolism. Moreover, 6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has been found to reduce inflammation and oxidative stress in the body, which are implicated in the pathogenesis of several diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from natural sources. Harmine is also stable under standard laboratory conditions and can be easily synthesized and purified. However, one of the limitations of using 6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one in laboratory experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, 6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one can exhibit non-specific binding to proteins, which can lead to false-positive results in some assays.
Direcciones Futuras
Harmine has significant potential for use in the development of novel therapeutic agents for several diseases. Future research should focus on elucidating the molecular mechanisms underlying 6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one's therapeutic effects and identifying the specific targets of the compound. Moreover, the development of 6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one derivatives with improved pharmacokinetic properties and reduced toxicity could lead to the development of more effective and safer drugs. Additionally, the potential use of 6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one in combination therapy with other drugs should be explored further.
Aplicaciones Científicas De Investigación
Harmine has been extensively studied for its potential therapeutic applications in several diseases, including cancer, neurodegenerative diseases, and psychiatric disorders. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Harmine has also been found to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. Moreover, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has been studied for its potential use in the treatment of depression, anxiety, and addiction.
Propiedades
IUPAC Name |
6'-methoxyspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-24-11-6-7-15-13(10-11)12-8-9-20-19(17(12)21-15)14-4-2-3-5-16(14)22-18(19)23/h2-7,10,20-21H,8-9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYLACMOAFRTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC34C5=CC=CC=C5NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-acetyl-2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B4330378.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-10-(2-thienyl)-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330394.png)
![2-amino-4,4-dimethoxy-6-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4330395.png)
![1,3,7,7-tetramethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330398.png)
![4-amino-6-benzylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]oxathiolane]-1,5-dicarbonitrile](/img/structure/B4330400.png)
![2-imino-5-(3-nitrobenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4330415.png)
![4-(3'-acetyl-6-bromo-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-5'-yl)phenyl acetate](/img/structure/B4330423.png)
![ethyl {5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}acetate](/img/structure/B4330428.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4330436.png)
![1-(2-chlorobenzyl)-3'-(4-fluorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4330441.png)

![7-chloro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4330450.png)

![diethyl 5-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B4330486.png)